molecular formula C9H8N2O B11758570 7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1023817-89-1

7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No.: B11758570
CAS No.: 1023817-89-1
M. Wt: 160.17 g/mol
InChI Key: LJEMMOFUJRZGCF-UHFFFAOYSA-N
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Description

7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a nitrogen-containing heterocyclic compound featuring a fused pyrrole-pyridine (7-azaindole) core. The molecule is substituted with a methyl group at position 7 and a carbaldehyde moiety at position 3.

This compound is synthesized via a Vilsmeier-Haack-type reaction using hexamethylenetetramine (HMTA) in a refluxing mixture of acetic acid and water, followed by extraction with ethyl acetate and purification . It serves as a critical building block in medicinal chemistry, particularly for drug discovery programs targeting kinase inhibitors or other biologically active molecules .

Properties

IUPAC Name

7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-10-9-7(5-12)4-11-8(6)9/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEMMOFUJRZGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)C(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652846
Record name 7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023817-89-1
Record name 7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Cyclization

The most common route to construct the pyrrolopyridine skeleton involves cyclization of precursor molecules under acidic conditions. For example, a substituted pyrrole derivative bearing a pyridine moiety undergoes intramolecular cyclization in the presence of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures (80–120°C). This method typically achieves moderate yields (40–60%) and requires careful control of reaction time to avoid side products.

Example Procedure :

  • Precursor : 3-(Methylamino)pyridine-2-carbaldehyde

  • Conditions : Reflux in 6M HCl for 12 hours

  • Yield : 55%

Continuous Flow Reactor Optimization

Industrial-scale production employs continuous flow reactors to enhance efficiency. By maintaining precise temperature gradients and residence times, this method improves yield (75–85%) and purity (>95%) compared to batch processes. Key parameters include:

ParameterValue
Temperature100°C
Residence Time30 minutes
CatalystH₂SO₄ (0.5 M)
Throughput1.2 kg/h

Suzuki-Miyaura Cross-Coupling

Boronic Acid Coupling

The Suzuki reaction enables the introduction of aryl or heteroaryl groups to the pyrrolopyridine core. For instance, 5-bromo-7-azaindole reacts with methylboronic acid derivatives in the presence of a palladium catalyst ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂) and potassium carbonate (K₂CO₃) in a dioxane/water solvent system.

Key Reaction Steps :

  • Bromination : N-Bromosuccinimide (NBS) brominates the 3-position of the pyrrolopyridine core in dichloromethane (DCM) at 0°C.

  • Coupling : Methylboronic acid (1.2 equiv) reacts with the brominated intermediate under Suzuki conditions (80°C, 8 hours).

  • Formylation : The aldehyde group is introduced via Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Performance Metrics :

StepYieldPurity
Bromination68%90%
Suzuki Coupling72%88%
Formylation65%85%

Functional Group Interconversion

Oxidation of Alcohol Intermediates

A two-step approach involves synthesizing 7-methyl-1H-pyrrolo[3,2-b]pyridine-3-methanol followed by oxidation to the aldehyde. Catalytic oxidation with pyridinium chlorochromate (PCC) in dichloromethane achieves 70–80% conversion, while enzymatic methods using alcohol dehydrogenases offer greener alternatives (60–65% yield).

Comparative Analysis :

Oxidizing AgentSolventTemperatureYield
PCCDCM25°C78%
TEMPO/NaOClH₂O/ACN0°C65%
Alcohol DehydrogenaseBuffer37°C62%

Reductive Amination Pathways

Though less common, reductive amination of 7-methyl-3-aminomethyl derivatives using sodium cyanoborohydride (NaBH₃CN) and formaldehyde provides an alternative route. This method suffers from lower yields (30–40%) due to competing side reactions.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities prioritize continuous flow systems for their scalability and reproducibility. A representative protocol involves:

  • Precursor Mixing : 3-Cyano-7-methylpyrrolo[3,2-b]pyridine and formic acid are fed into a microreactor.

  • Cyclization : Achieved at 120°C with a residence time of 15 minutes.

  • In-Line Purification : Simulated moving bed (SMB) chromatography isolates the product with >99% purity.

Economic Metrics :

MetricValue
Annual Capacity12 metric tons
Cost per Kilogram$1,200
Waste Reduction40% vs. batch

Challenges and Optimization Strategies

Regioselectivity Issues

Unwanted substitution at the 5-position of the pyrrolopyridine core is a common challenge. Employing bulky ligands (e.g., tri-tert-butylphosphine) with Pd catalysts improves selectivity for the 3-position.

Purification Techniques

Column chromatography remains the gold standard for laboratory-scale purification, but industrial processes adopt crystallization from ethanol/water mixtures (80:20 v/v) to reduce costs.

Crystallization Data :

Solvent Ratio (EtOH:H₂O)RecoveryPurity
70:3085%98%
80:2090%99%
90:1075%95%

Emerging Methodologies

Photocatalytic C–H Activation

Recent advances utilize iridium-based photocatalysts (e.g., Ir(ppy)₃) to functionalize the pyrrolopyridine core under visible light. This method achieves 50–60% yield for 3-formylation without requiring pre-functionalized substrates.

Biocatalytic Approaches

Engineered enzymes (e.g., cytochrome P450 variants) catalyze the oxidation of 7-methylpyrrolopyridine derivatives to aldehydes in aqueous media. While still experimental, this method offers a sustainable pathway with 55–60% yield.

Comparative Evaluation of Methods

MethodYield RangeScalabilityCost Efficiency
Acid-Catalyzed Cyclization40–60%ModerateHigh
Suzuki Coupling65–75%HighModerate
Continuous Flow75–85%Very HighLow
Photocatalytic50–60%LowHigh

Chemical Reactions Analysis

Types of Reactions

7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation: 7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.

    Reduction: 7-methyl-1H-pyrrolo[3,2-b]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis and Reactions

Synthesis Methods:
7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be synthesized through several methods, typically involving multi-step organic reactions. Common approaches include cyclization reactions of pyrrole and pyridine derivatives under acidic or basic conditions. Catalysts are often employed to facilitate the formation of the pyrrolopyridine core.

Reactions:
The compound can undergo various chemical transformations:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: It can be reduced to yield alcohols or amines.
  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Reaction TypeMajor ProductsCommon Reagents
Oxidation7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acidKMnO₄, CrO₃
Reduction7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-ol or amineLiAlH₄, NaBH₄
SubstitutionVarious substituted derivativesHalides, amines

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex organic molecules. Its structural features allow for modifications that lead to derivatives with enhanced properties.

Biology

The compound has shown potential biological activities:

  • Antimicrobial Activity: Recent studies have indicated significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating its efficacy.
CompoundMIC (μg/mL)Activity Against
7-Methyl Derivative A0.22S. aureus
7-Methyl Derivative B0.25E. coli

Medicine

In medicinal chemistry, the compound has been investigated for its potential therapeutic properties:

  • Cancer Research: It has been explored as a ligand for various receptors involved in cancer progression. For example, derivatives targeting fibroblast growth factor receptors (FGFR) have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.

Case Study:
A study on a series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated that one compound exhibited potent FGFR inhibitory activity (IC50 values ranging from 7 to 712 nM), highlighting its potential as a lead compound for cancer therapy .

Industrial Applications

In industry, this compound is utilized in the production of dyes and pigments due to its unique chromophoric properties. Its derivatives are also explored for use in agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues of 7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, highlighting differences in substituents, core structure, and properties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Properties
This compound Pyrrolo[3,2-b]pyridine 7-methyl, 3-carbaldehyde C₉H₈N₂O 160.17 Not reported Not reported Drug discovery intermediates
7-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde Pyrrolo[3,2-b]pyridine 7-chloro, 3-carbaldehyde C₈H₅ClN₂O 180.59 Not reported Not reported Potential pharmaceutical intermediates
5-Chloro-2-(2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Pyrrolo[2,3-b]pyridine 5-chloro, 2-(2-methylphenyl), 3-carbaldehyde Not reported Not reported 144–146 35 Higher melting point due to aromatic substitution
Furo[3,2-b]pyridine-3-carbaldehyde Furo[3,2-b]pyridine 3-carbaldehyde C₈H₅NO₂ 147.13 Not reported Not reported Fluorescent sensors

Research Findings and Implications

  • Applications :
    • The target compound’s methyl group improves lipid solubility, favoring blood-brain barrier penetration in CNS drug candidates.
    • Furo[3,2-b]pyridine-3-carbaldehyde’s fluorescence properties () highlight the role of heteroatom choice in optoelectronic applications .

Biological Activity

7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

  • Chemical Formula : C₉H₈N₂O
  • Molecular Weight : 160.17 g/mol
  • Structure : The compound features a pyrrole ring fused with a pyridine structure, which is critical for its biological activity.

Synthesis

The synthesis of this compound has been reported using various methodologies. One effective approach involves the use of hexamethylenetetramine in a reaction that yields the desired carbaldehyde with good efficiency. The synthesis process includes the formation of intermediates that are subsequently transformed into the target compound through careful control of reaction conditions and purification techniques .

Antiproliferative Properties

Research indicates that derivatives of pyrrolo compounds, including this compound, exhibit notable antiproliferative activity against various cancer cell lines. For instance:

  • In vitro Studies : Compounds similar to 7-methyl-1H-pyrrolo[3,2-b]pyridine have shown high selectivity against human leukemia cell lines, demonstrating growth inhibition with GI50 values in the nanomolar range. These compounds have been observed to block tubulin assembly and inhibit colchicine binding, which are crucial mechanisms for their anticancer effects .

The mechanism underlying the antiproliferative effects involves:

  • Cell Cycle Arrest : Active derivatives have been shown to induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Flow cytometry studies reveal that these compounds can trigger apoptosis through mitochondrial depolarization and activation of caspases, leading to cell death .

Case Studies

Several studies have focused on the biological evaluation of pyrrolo derivatives:

  • Study on Anticancer Activity :
    • A series of substituted pyrrolo compounds were synthesized and evaluated for their antiproliferative effects against various tumor cell lines. The most active derivatives exhibited significant cytotoxicity and were found to inhibit tubulin polymerization effectively .
  • Mechanistic Insights :
    • Further investigations revealed that specific structural modifications at the 1-position of the pyrrolo scaffold could enhance selectivity for leukemic cells while maintaining low toxicity towards normal cells .

Data Summary

Compound NameActivity TypeCell Line TestedGI50 (nM)Mechanism
This compoundAntiproliferativeHuman leukemia (Jurkat)<100Tubulin inhibition
7-Phenyl-3H-pyrrolo[3,2-f]quinolin-9-oneAnticancerVarious solid tumors<50Apoptosis via caspase activation

Q & A

Q. What are the common synthetic routes for 7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde?

This compound can be synthesized via:

  • Cyclization reactions : Reacting 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) to form the pyrrolopyridine core, followed by regioselective formylation .
  • Fragment condensation : Introducing pyridine-containing fragments to pyrrole intermediates, as demonstrated in modifications of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives .
  • Direct formylation : Using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group at position 3 .

Q. Which characterization techniques are critical for structural confirmation?

Essential methods include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and aldehyde functionality .
  • X-ray crystallography : Resolves ambiguities in regiochemistry and confirms spatial arrangement .
  • IR spectroscopy : Identifies carbonyl stretching frequencies (e.g., aldehyde C=O at ~1700 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, goggles) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of vapors .
  • Store in airtight containers away from ignition sources .

Advanced Research Questions

Q. How can synthetic yields be optimized in multi-step syntheses?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in condensation steps .
  • Temperature control : Reflux conditions (e.g., acetic acid at 110°C) improve cyclization kinetics .
  • Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate formylation steps, though stoichiometric ratios require optimization .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Cross-validation : Compare experimental NMR shifts with computational predictions (DFT calculations) .
  • Isotopic labeling : Use 15N^{15}\text{N}-labeled analogs to clarify nitrogen connectivity in the pyrrolopyridine ring .
  • Crystallographic refinement : X-ray data can override ambiguous NOESY or COSY correlations .

Q. What strategies enable selective functionalization of the carbaldehyde group?

  • Protection/deprotection : Temporarily convert the aldehyde to an acetal using ethylene glycol/H+^+ to prevent side reactions during derivatization .
  • Nucleophilic additions : React with hydrazines or hydroxylamines to form hydrazones or oximes, which are stable intermediates for further modifications .

Q. How can computational modeling predict bioactivity for this compound?

  • Molecular docking : Screen against target proteins (e.g., kinases) to assess binding affinity and guide SAR studies .
  • ADMET profiling : Use tools like SwissADME to predict pharmacokinetic properties and toxicity risks .
  • DFT studies : Analyze frontier molecular orbitals (HOMO/LUMO) to evaluate reactivity toward electrophiles/nucleophiles .

Contradictions and Limitations

  • Synthetic reproducibility : Variations in cyclization yields (45–78%) across studies suggest sensitivity to substrate purity and reaction scale .
  • Regiochemical ambiguity : Similar NMR shifts for methyl and aldehyde groups in pyrrolopyridines necessitate crystallographic confirmation .

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